molecular formula C12H14FNO4 B3102563 5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid CAS No. 141940-32-1

5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid

Cat. No.: B3102563
CAS No.: 141940-32-1
M. Wt: 255.24 g/mol
InChI Key: VUEMWLXHFTXNLL-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid (CAS 141940-32-1) is a high-value chemical intermediate with the molecular formula C12H14FNO4 and a molecular weight of 255.24 g/mol . This compound features a benzoic acid scaffold strategically functionalized with both a fluorine substituent and a tert-butoxycarbonyl (Boc)-protected amine group. This specific structure makes it a versatile building block in organic synthesis and medicinal chemistry research. The Boc protecting group is a cornerstone in modern synthetic methodology, as it is readily removable under mild acidic conditions to generate the primary amine, providing crucial synthetic flexibility for constructing complex molecules . The primary research application of this compound is as a key intermediate in the design and synthesis of potential therapeutic agents. Its structure is particularly valuable for creating molecules that target protein-protein interactions (PPIs), which are challenging but promising targets in drug discovery . For instance, the Boc-protected aniline moiety is a common feature in synthetic routes for developing inhibitors of the Keap1-Nrf2 protein-protein interaction, a pathway of significant interest for treating diseases caused by oxidative stress, such as metabolic, autoimmune, and inflammatory disorders . Furthermore, the scaffold serves as a critical precursor in the synthesis of pyrimidine-based compounds, a privileged structure in pharmaceuticals with documented applications in anti-infectives, anticancer agents, and treatments for neurological disorders . The fluorine atom can significantly alter a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and overall bioavailability, making this reagent invaluable for lead optimization in drug discovery campaigns . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care, referring to the relevant safety data sheet. It is recommended to store the compound sealed in a dry environment at room temperature to maintain its stability and purity .

Properties

IUPAC Name

2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEMWLXHFTXNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185306
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141940-32-1
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141940-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Deprotected Amines: Removal of the Boc group yields the free amine.

    Substituted Benzoic Acids: Nucleophilic substitution at the fluorine position results in various substituted benzoic acids.

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and related fields. Characterized by the molecular formula C12H14FNO4C_{12}H_{14}FNO_4 , this compound features a benzoic acid core substituted with both a fluorine atom and a tert-butoxycarbonyl-protected amino group. The presence of these functional groups allows for diverse chemical modifications and applications, especially in synthesizing complex molecules.

Scientific Research Applications

Synthesis of Fluorinated Compounds:

  • Radioligands for Positron Emission Tomography (PET): Fluorine-18 labeled fluorobenzoic acids are used as radioligands for PET imaging . A study detailed a method for synthesizing 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, which can be used to incorporate ¹⁸F into peptides, proteins, or antibodies for PET imaging .
  • Building Block for Complex Molecules: Fluorobenzoic acids serve as precursors in synthesizing various complex molecules, including peptides and proteins . The fluorine substituent can influence the electronic and metabolic properties of the resulting compounds, making them valuable in drug design .

Applications in Drug Development:

  • HDAC Inhibitor Synthesis: Fluorobenzoyl chloride, a derivative of fluorobenzoic acid, can be used in synthesizing histone deacetylase (HDAC) inhibitors . One study demonstrated the use of 4-fluorobenzoyl chloride in the synthesis of an HDAC inhibitor via carbonylation reactions .
  • Tyrosine Kinase Inhibitors: In research related to non-small cell lung cancer (NSCLC), fluorobenzoic acid derivatives have been explored in the synthesis of tyrosine kinase inhibitors. For example, (R)-N-Benzyl-2-(4-(2-chloro-5-fluorobenzoyl)piperazin-1-yl)-2-phenylacetamide was synthesized using a piperazine derivative and 2-chloro-5-fluorobenzoyl chloride .

MRI Contrast Agents:

  • While not a direct application, Magnetic Resonance Imaging (MRI) is used to evaluate tissue injury and treatment response in various conditions . Fluorinated compounds can potentially be used as MRI contrast agents due to the magnetic properties of fluorine atoms .

Data Table of Applications

ApplicationCompound TypeKey FeaturesReference
PET Imaging¹⁸F-labeled Fluorobenzoic AcidsUsed as radioligands; allows incorporation of ¹⁸F into peptides, proteins, and antibodies
HDAC Inhibitor Synthesis4-Fluorobenzoyl ChlorideUsed as a building block in the synthesis of HDAC inhibitors; enables efficient solution-phase synthesis
Tyrosine Kinase Inhibitor Synthesis2-Chloro-5-fluorobenzoyl chloride derivativesUsed in synthesizing Transtinib, a tyrosine kinase inhibitor effective against EGFR mutants in NSCLC, with significant tumor reduction in vivo[2, 7]

Case Studies and Research Findings

  • Synthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid: A transition metal-free synthesis of fluorobenzoic acids via nucleophilic fluorination was developed. This method was applied to prepare 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, a PET tracer . The study found that 5-nitro-substituted benziodoxole was the most efficient precursor, yielding 89% of the desired product .
  • Transtinib as a Tyrosine Kinase Inhibitor: Transtinib, a tyrosine kinase inhibitor, was tested against mutant EGFR xenografts. The drug induced significant dose-dependent decreases in tumor size, with a 90% tumor reduction at 5.0 mg/kg/day in both A431 and H1975 tumor xenograft models . Complete responses were maintained for 20 weeks with no tumor recurrence .
  • Synthesis of HDAC Inhibitor 7: A carbonylation reaction using trichlorophenyl ester (TCPF) enabled the efficient synthesis of HDAC inhibitor 7. Bromothiophene 4 reacted with a reagent to afford trichlorophenyl ester 5 in 93% yield, which was then condensed and deprotected to yield HDAC inhibitor 7 .

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations and can be selectively removed under acidic conditions . The fluorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS: 1075242-43-1)

  • Structure : Methoxy (-OCH₃) at position 2 instead of fluorine.
  • Molecular Formula: C₁₃H₁₇NO₅; MW: 263.28 g/mol .
  • Key Differences :
    • The methoxy group is electron-donating, reducing carboxylic acid acidity compared to fluorine.
    • Increased steric bulk may hinder interactions in enzyme active sites.
    • Applications: Intermediate in less polar environments where reduced acidity is advantageous .

5-((tert-Boc)amino)-2-fluoroisonicotinic acid (CAS: 171178-42-0)

  • Structure: Pyridine ring (isonicotinic acid scaffold) with fluorine at position 2 and Boc-amino at position 5.
  • Molecular Formula : C₁₁H₁₂FN₂O₄ (estimated).
  • Applications: Preferred in heterocyclic drug candidates targeting nucleotide-binding domains .

Substituent Identity and Steric Effects

5-((tert-Boc)amino)-4-fluoro-2-methylbenzoic acid (CAS: 658085-43-9)

  • Structure : Fluorine at position 4 and methyl (-CH₃) at position 2.
  • Molecular Formula: C₁₃H₁₅FNO₄ (estimated).
  • Fluorine at position 4 alters electronic effects on the carboxylic acid. Applications: Used in rigid scaffold designs for conformational control .

3-[(tert-Boc)amino]-5-hydroxybenzoic acid (CAS: 232595-59-4)

  • Structure : Hydroxy (-OH) at position 5 instead of fluorine.
  • Molecular Formula: C₁₂H₁₅NO₅; MW: 253.25 g/mol .
  • Key Differences :
    • Hydroxy group increases hydrophilicity and hydrogen-bonding capacity.
    • Susceptible to oxidation, requiring careful handling.
    • Applications: Polar intermediates in antioxidant or metal-chelating molecules .

Backbone Modifications

2-((tert-Boc)amino)methyl-5-fluorobenzoic acid (CAS: 606080-59-5)

  • Structure: Boc-protected amino group on a methylene spacer at position 2.
  • Molecular Formula: C₁₃H₁₆FNO₄; MW: 269.27 g/mol .
  • Key Differences :
    • Flexible spacer enhances adaptability in binding pockets.
    • Applications: Peptidomimetics and linker molecules in prodrug designs .

5-(Benzyl(tert-Boc)amino)-4,4-difluoro-2-methylpentanoic acid (CAS: 1347655-31-5)

  • Structure : Aliphatic backbone with difluoro and benzyl groups.
  • Molecular Formula: C₁₈H₂₅F₂NO₄; MW: 369.40 g/mol .
  • Key Differences :
    • Difluoro groups enhance metabolic stability and lipophilicity.
    • Benzyl moiety enables π-π stacking in hydrophobic environments.
    • Applications: Dipeptide analogs and protease-resistant therapeutics .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
5-((tert-Boc)amino)-2-fluorobenzoic acid F (2), Boc-NH (5) C₁₂H₁₃FNO₄ 269.24 522598-05-6 Kinase inhibitors, peptide synthesis
5-((tert-Boc)amino)-2-methoxybenzoic acid OCH₃ (2), Boc-NH (5) C₁₃H₁₇NO₅ 263.28 1075242-43-1 Low-polarity intermediates
5-((tert-Boc)amino)-2-fluoroisonicotinic acid Pyridine ring, F (2), Boc-NH (5) C₁₁H₁₂FN₂O₄ 283.24 (estimated) 171178-42-0 Heterocyclic drug scaffolds
3-[(tert-Boc)amino]-5-hydroxybenzoic acid OH (5), Boc-NH (3) C₁₂H₁₅NO₅ 253.25 232595-59-4 Antioxidant/metal-chelating agents
2-((tert-Boc)amino)methyl-5-fluorobenzoic acid Boc-NH-CH₂ (2), F (5) C₁₃H₁₆FNO₄ 269.27 606080-59-5 Flexible peptidomimetics
5-(Benzyl(tert-Boc)amino)-4,4-difluoro-2-methylpentanoic acid Aliphatic, difluoro, benzyl C₁₈H₂₅F₂NO₄ 369.40 1347655-31-5 Protease-resistant therapeutics

Biological Activity

5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid, with the chemical formula C12_{12}H14_{14}FNO4_4 and CAS number 141940-32-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

  • Molecular Weight : 255.24 g/mol
  • IUPAC Name : 5-(tert-butoxycarbonylamino)-2-fluoro-benzoic acid
  • PubChem CID : 15033888

The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's lipophilicity, which may facilitate its penetration into biological membranes and improve its pharmacokinetic properties. The fluorine atom is known to influence the compound's binding affinity to target proteins, potentially affecting its inhibitory activity against specific enzymes.

Biological Activity Overview

  • Antimicrobial Activity :
    • Research indicates that derivatives of fluorobenzoic acids exhibit antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Inhibition of Enzymatic Activity :
    • The compound has been investigated for its ability to inhibit specific enzymes involved in bacterial resistance mechanisms. For instance, it has been tested against topoisomerases and gyrases in bacteria, which are critical for DNA replication and repair .
  • Potential as a CNS Penetrant :
    • A study highlighted that certain analogs of this compound can penetrate the blood-brain barrier (BBB), suggesting potential applications in treating central nervous system (CNS) disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and negative bacteria
Enzyme InhibitionInhibits topoisomerases and gyrases
CNS PenetrationDemonstrated ability to cross the BBB

Case Study: Inhibition of Toxoplasma gondii Cathepsins

In a study focused on developing inhibitors for Toxoplasma gondii, a significant pathogen affecting humans, derivatives of this compound were synthesized and tested. The results indicated that specific analogs exhibited potent inhibition against cathepsins, with IC50_{50} values as low as 34 nM. This highlights the compound's potential in developing treatments for parasitic infections .

Q & A

Q. What are the optimal synthetic routes for 5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid, and what intermediates are critical?

Methodological Answer: The synthesis typically involves sequential protection, fluorination, and coupling reactions. Key steps include:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety of 5-amino-2-fluorobenzoic acid using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate intermediates.

Characterization : Confirm intermediates via NMR (¹H/¹³C) and HPLC (>98% purity, C18 column, acetonitrile/water gradient) .

Q. Critical Intermediates :

  • 5-Amino-2-fluorobenzoic acid (pre-Boc protection)
  • Boc-protected intermediate before acid deprotection (if applicable).

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆ or CDCl₃): Identify aromatic protons (δ 6.5–8.0 ppm), Boc tert-butyl group (δ 1.2–1.4 ppm), and carboxylic acid protons (broad peak, δ ~12–13 ppm) .
    • ¹⁹F NMR: Confirm fluorine substitution (chemical shift depends on electronic environment) .
  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% TFA in acetonitrile/water (gradient: 10%–90% acetonitrile over 20 min) to assess purity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M-H]⁻ peaks with <5 ppm error .

Q. How should this compound be stored to ensure stability during experimental workflows?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –20°C in airtight, light-resistant containers to prevent Boc group hydrolysis or fluorinated aromatic ring degradation .
    • Solubility : Dissolve in DMSO (for biological assays) or DMF (for synthetic reactions) to avoid recrystallization.
  • Handling : Use inert atmosphere (N₂/Ar) for sensitive reactions to minimize oxidation .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of the benzoic acid moiety?

Methodological Answer:

  • Electronic Effects :
    • Fluorine’s electronegativity withdraws electron density via inductive effects, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0 vs. ~4.2 for unsubstituted benzoic acid) .
    • Ortho-fluorine directs electrophilic substitution to the para position, critical for derivatization .
  • Reactivity in Coupling Reactions :
    • Use EDCI/HOBt or DCC/DMAP for amide bond formation; fluorine’s electron-withdrawing effect accelerates activation of the carboxylic acid .

Q. What strategies stabilize the Boc-protected amine against acidic or basic conditions during downstream reactions?

Methodological Answer:

  • Acidic Conditions :
    • Avoid strong acids (e.g., TFA) unless deprotection is intended. Use mild acids (e.g., HCl/dioxane) for partial deprotection .
    • Stabilize with buffered solutions (pH 4–6) during biological assays .
  • Basic Conditions :
    • Limit exposure to aqueous bases (e.g., NaOH). Use non-nucleophilic bases (e.g., DBU) in anhydrous solvents .
  • Monitoring Degradation : Track Boc group integrity via FTIR (C=O stretch ~1680–1720 cm⁻¹) .

Q. How can computational modeling predict the compound’s environmental fate or biological interactions?

Methodological Answer:

  • QSAR Studies :
    • Use software like Schrödinger or MOE to model logP (lipophilicity) and solubility, correlating with experimental HPLC retention times .
  • Molecular Docking :
    • Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on fluorine’s role in hydrogen bonding or hydrophobic interactions .
  • Environmental Persistence :
    • Apply EPI Suite to estimate biodegradation half-life and bioaccumulation potential based on structural fragments (e.g., Boc group, fluorinated aryl) .

Data Contradiction Analysis

Example Scenario : Conflicting reports on Boc group stability under similar reaction conditions.
Troubleshooting Steps :

Replicate Experiments : Verify solvent purity (e.g., anhydrous DMF vs. wet DMF) and temperature control .

Analytical Cross-Check : Compare NMR (Boc tert-butyl peaks) and TLC (silica gel, UV visualization) across studies .

Parameter Optimization : Adjust equivalents of Boc₂O or reaction time (e.g., 12–24 hr) to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid
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5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid

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